Product packaging for n-(5-Chloro-2-nitrophenyl)acetamide(Cat. No.:CAS No. 5443-33-4)

n-(5-Chloro-2-nitrophenyl)acetamide

Cat. No.: B181550
CAS No.: 5443-33-4
M. Wt: 214.6 g/mol
InChI Key: YWANGSCDWBUSBK-UHFFFAOYSA-N
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Description

Historical Context of N-Substituted Phenylacetamides in Organic Synthesis

N-substituted phenylacetamides, a class of amides, have long been recognized as significant components in the field of organic synthesis. Historically, these compounds have served as crucial intermediates for the synthesis of more complex molecular architectures, particularly nitrogen-containing heterocycles. openmedicinalchemistryjournal.com The reactivity of the acetamide (B32628) group, combined with the electronic effects of substituents on the phenyl ring, allows for a diverse range of chemical transformations. acs.orgworldscientific.com

Research into N-phenylacetamides has explored their utility in various reactions. For instance, the Vilsmeier-Haack reaction, a well-established method for formylation, has been applied to acetanilide (B955) derivatives to create precursors for biologically active heterocycles. thieme-connect.com Furthermore, studies have investigated the influence of different substituents on the phenyl ring on the reactivity of the amide bond, for example, in alkaline hydrolysis reactions. acs.org The electronic properties of these substituents, whether electron-donating or electron-withdrawing, have a predictable effect on the aromaticity and reactivity of the entire molecule. worldscientific.com Over the years, the adaptability of the N-phenylacetamide scaffold has made it a staple in the synthesis of compounds for medicinal chemistry and materials science. researchgate.net

Role of Halogenated Nitroanilines as Synthetic Precursors

Halogenated nitroanilines are a class of aromatic compounds characterized by the presence of one or more halogen atoms and a nitro group attached to an aniline (B41778) core. These functionalities make them highly valuable precursors in organic synthesis. google.com The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for certain reactions, while the halogen atom provides a site for nucleophilic substitution or cross-coupling reactions. rsc.org

These compounds are pivotal starting materials for producing a wide array of chemical products, including dyestuffs, pharmaceuticals, and plant protection agents. google.com For example, 5-chloro-2-nitroaniline (B48662), the direct precursor to N-(5-chloro-2-nitrophenyl)acetamide, is synthesized from 2,4-dichloronitrobenzene (B57281) through reaction with ammonia (B1221849). google.com This specific halogenated nitroaniline is an important intermediate for anthelmintic drugs. google.com The presence of the halogen is well-tolerated in many subsequent reactions, allowing for the synthesis of complex molecules with potential biological activity, such as quinoxalines and phenazines, without undesired dehalogenation. rsc.orgnih.gov The versatility of halogenated nitroanilines ensures their continued importance as foundational building blocks in the chemical industry.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇ClN₂O₃ nih.gov
Molecular Weight 214.60 g/mol nih.gov
Melting Point 126 °C echemi.com
Boiling Point 405.5 °C at 760 mmHg echemi.com
Density 1.466 g/cm³ chemsrc.com
Flash Point 199.1 °C echemi.com
CAS Number 5443-33-4 nih.gov

Synthesis of this compound via Acetylation

The primary synthesis route for this compound involves the acetylation of 5-chloro-2-nitroaniline.

ParameterDetailsSource
Reactants 5-Chloro-2-nitroaniline, Acetic anhydride (B1165640)
Solvent Glacial Acetic Acid
Temperature 110–120°C (Reflux)
Reaction Time 4–6 hours
Yield 75–85%
Purification Recrystallization from ethanol (B145695) google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2O3 B181550 n-(5-Chloro-2-nitrophenyl)acetamide CAS No. 5443-33-4

Properties

IUPAC Name

N-(5-chloro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWANGSCDWBUSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279362
Record name n-(5-chloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5443-33-4
Record name 5443-33-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12464
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(5-chloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Reaction Methodologies of N 5 Chloro 2 Nitrophenyl Acetamide and Its Derivatives

Established Synthetic Routes for N-(5-Chloro-2-nitrophenyl)acetamide

The primary and most well-documented method for synthesizing this compound involves the amidation of a halogenated nitroaniline.

The synthesis of this compound is commonly achieved through the acetylation of 5-chloro-2-nitroaniline (B48662). In a typical procedure, 5-chloro-2-nitroaniline is refluxed with acetic anhydride (B1165640) in glacial acetic acid. The molar ratio of the aniline (B41778) to acetic anhydride is generally 1:3. The reaction is allowed to proceed for 4 to 6 hours. Upon completion, the reaction mixture is poured into ice water, which causes the crude product to precipitate. This crude product is then purified by recrystallization from ethanol (B145695), yielding this compound.

Another approach involves a multi-step synthesis starting from 3-chloroaniline (B41212). This process includes acylation, nitration, and hydrolysis. chemicalbook.com Initially, 3-chloroaniline is acylated with formic acid in an organic solvent like iso-propyl ether, propyl ether, or benzene (B151609) under reflux conditions for 1 to 1.5 hours to form an intermediate. chemicalbook.com This intermediate is then nitrated using a mixture of nitric acid and acetic anhydride at a controlled temperature of -5 to 10°C for 2 to 2.5 hours. chemicalbook.com The final step is hydrolysis with a sodium hydroxide (B78521) solution to yield 5-chloro-2-nitroaniline, which can then be acetylated as described above. chemicalbook.com

An industrial-scale synthesis has also been reported, which begins with m-dichlorobenzene. This starting material is nitrated using a mixture of sulfuric acid and nitric acid to produce 2,4-dichloronitrobenzene (B57281). This intermediate then undergoes high-pressure amination with liquid ammonia (B1221849) to selectively replace the para-positioned chlorine atom, yielding 5-chloro-2-nitroaniline. google.comchemicalbook.com

Table 1: Comparison of Synthetic Routes for 5-Chloro-2-nitroaniline

Starting Material Key Steps Reagents Typical Conditions
5-Chloro-2-nitroaniline Acetylation Acetic anhydride, glacial acetic acid Reflux (110-120°C), 4-6 hours
3-Chloroaniline Acylation, Nitration, Hydrolysis Formic acid, Nitric acid/Acetic anhydride, Sodium hydroxide Reflux, -5 to 10°C, Reflux
m-Dichlorobenzene Nitration, Amination Sulfuric acid/Nitric acid, Liquid ammonia 45-55°C, 140-150°C (high pressure)

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions and the choice of reagents. For the acetylation of 5-chloro-2-nitroaniline, acetic acid serves as both a solvent and a catalyst, and typically no additional catalyst is required. The reaction temperature is maintained at reflux, around 110–120°C. It is important to control the amount of acetic anhydride used, as an excess can lead to the formation of diacetylated byproducts, although this is usually less than 5%.

In the synthesis starting from 3-chloroaniline, the nitration step is critical and requires careful temperature control to minimize the formation of unwanted isomers. The reaction is typically carried out at low temperatures, between -5 and 10°C. google.com

For the purification of this compound from the isomeric mixture obtained after nitration of 3-chloroacetanilide, a process involving dissolving the crude product in boiling ethanol (with up to 10% water) and then cooling to below room temperature has been developed. google.com This method allows for the separation of the desired 5-chloro-2-nitroacetanilide isomer with high purity. google.com

General Synthetic Approaches for Related N-Arylacetamide Compounds

The synthesis of N-arylacetamides is a fundamental transformation in organic chemistry, with several general methods available.

A common and highly effective method for preparing N-arylacetamides involves the reaction of an appropriate amine with an acyl chloride. chemguide.co.ukpearson.com Acyl chlorides are highly reactive compounds, readily undergoing nucleophilic attack by the lone pair of electrons on the nitrogen atom of an amine. savemyexams.comchemistrystudent.com This reaction, known as nucleophilic addition-elimination, results in the formation of an amide and hydrogen chloride. savemyexams.com

The synthesis of the acyl chloride itself is typically achieved by reacting a carboxylic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. chemistrystudent.comresearchgate.net For instance, 2-chloro-N-arylacetamides can be synthesized from the reaction of chloroacetyl chloride with various aromatic amines. tandfonline.com These 2-chloro-N-arylacetamides are versatile intermediates that can undergo further reactions. benthamdirect.comnih.govresearchgate.net

Alkylation is a key strategy for the synthesis of derivatives of N-arylacetamides. For example, N-alkylation of existing amide frameworks is a common approach to introduce further structural diversity. royalsocietypublishing.org The reaction of 2-chloro-N-arylacetamides with various nucleophiles can lead to the formation of a wide range of derivatives. nih.govresearchgate.net For instance, the alkylation of 7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-2,4-(3H,6H)-dithione with 2-chloro-N-arylacetamides yields 2-alkylthio derivatives. nih.gov Similarly, N-alkylated isatin (B1672199) derivatives can be obtained through the alkylation of isatin with 2-chloro-N-arylacetamide derivatives. tandfonline.com

In another example, the synthesis of 2-(4-(1,4-dihydropyridin-4-yl)phenoxy)-N-arylacetamides was attempted via alkylation of the corresponding phenol (B47542) derivatives with 2-chloro-N-phenylacetamide, although this particular route was not successful. tandfonline.comresearchgate.net However, the alkylation of 4-hydroxybenzaldehyde (B117250) with 2-chloro-N-arylacetamides in the presence of a base like potassium hydroxide is a viable method for producing 2-(4-formylphenoxy)-N-arylacetamides. researchgate.net

Table 2: Examples of Alkylation Reactions in N-Arylacetamide Derivative Synthesis

Starting Amide/Heterocycle Alkylating Agent Product Type Reference
7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-2,4-(3H,6H)-dithione 2-chloro-N-arylacetamides 2-alkylthio-imidazotriazine derivatives nih.gov
Isatin 2-chloro-N-arylacetamide derivatives N-alkylated isatin derivatives tandfonline.com
4-Hydroxybenzaldehyde 2-chloro-N-arylacetamides 2-(4-formylphenoxy)-N-arylacetamides researchgate.net
1,2-Benzothiazine derivative α-chloroacetanilides N-alkylated 1,2-benzothiazine derivatives royalsocietypublishing.org

Advanced Synthetic Techniques for Enhanced Production and Efficiency

To improve the efficiency, sustainability, and scalability of N-arylacetamide synthesis, advanced techniques are continuously being explored. One-pot, multi-component reactions are gaining prominence as they reduce the number of purification steps and minimize waste. For instance, a one-pot, two-step procedure has been developed for the synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides, which avoids the common issue of amide bond cleavage. benthamdirect.com

The use of catalysts to enhance reaction rates and selectivity is another area of active research. For example, the reductive acetylation of nitroarenes to N-arylacetamides can be efficiently carried out using copper-based catalysts. bohrium.com A study demonstrated that 4 wt% Cu-SiO2 showed excellent performance for the conversion of nitrobenzene (B124822) to aniline, followed by acetylation to yield N-phenyl acetamide (B32628). bohrium.com

Furthermore, the development of environmentally friendly synthesis processes is a key goal. Research has focused on replacing traditional nitrating agents like nitric acid-sulfuric acid mixtures with alternatives such as nitrogen dioxide to reduce the generation of acidic waste. google.com Similarly, efforts are being made to minimize the production of saline wastewater in amination processes. guidechem.com

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of nitroaromatic compounds, including acetamides. The nitration of aromatic rings is a highly exothermic reaction, and continuous flow reactors provide superior heat and mass transfer compared to batch reactors. This enhanced control minimizes the formation of byproducts and improves the safety of the process.

The synthesis of this compound can be efficiently achieved through the nitration of a suitable precursor, such as 3-chloroacetanilide, in a continuous flow system. While specific literature on the continuous flow synthesis of this compound is not abundant, the principles can be inferred from the successful synthesis of structurally related compounds. For instance, the continuous flow nitration of other substituted anilines to produce nitrophenylacetamides has been well-documented. arabjchem.orgyoutube.com

A typical continuous flow setup for the nitration of an acetanilide (B955) involves pumping a stream of the substrate dissolved in a suitable solvent (e.g., sulfuric acid) and a stream of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) into a microreactor or a coiled tube reactor. The reaction parameters, such as temperature, residence time, and stoichiometry, can be precisely controlled to optimize the yield and selectivity of the desired product.

Research on the continuous flow synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, a structurally analogous compound, provides valuable insights into the potential process parameters for this compound. acs.org In this study, the reaction was optimized by varying the temperature and residence time, demonstrating the ability to achieve high yields in short reaction times. A similar approach could be applied to the synthesis of this compound.

The table below illustrates typical reaction parameters that could be adapted for the continuous flow synthesis of this compound, based on the synthesis of a related compound. acs.org

ParameterValue
Substrate3-Chloroacetanilide
Nitrating AgentHNO₃/H₂SO₄
SolventSulfuric Acid
Temperature20-80 °C
Residence Time30 seconds - 7 minutes
Reactor TypeFlowPlate or Microreactor

This interactive data table is based on analogous processes and serves as a predictive model for the synthesis of this compound.

The continuous flow reduction of the nitro group in this compound to an amino group is another important transformation that can be efficiently performed in a flow reactor. Metal-free reduction methods using reagents like trichlorosilane (B8805176) have been successfully applied to a variety of aromatic nitro compounds under continuous flow conditions, offering high yields and short reaction times without the need for extensive purification. gla.ac.uk

Automated Synthesis Platforms

Automated synthesis platforms have revolutionized the process of drug discovery and development by enabling the rapid synthesis of large libraries of compounds. These platforms can be utilized for the high-throughput synthesis of derivatives of this compound, facilitating the exploration of structure-activity relationships for various applications.

The core of these platforms often involves robotic arms and liquid handlers that can perform a sequence of reactions in parallel, typically in well-plate formats. gla.ac.ukgoogle.com This allows for the systematic variation of building blocks to generate a diverse set of derivatives. For instance, the amino group of a reduced this compound derivative can be acylated with a library of different carboxylic acids to produce a range of amide derivatives.

While specific research detailing the automated synthesis of this compound derivatives is limited, the general principles of automated parallel synthesis of amide libraries are well-established. google.comthieme-connect.comrsc.org These methods often employ coupling reagents to facilitate amide bond formation. A typical workflow on an automated platform would involve:

Dispensing a solution of the amine precursor (derived from this compound) into the wells of a microtiter plate.

Adding a library of different acylating agents (e.g., carboxylic acids or acyl chlorides) to the respective wells.

Introducing a coupling reagent and a base to facilitate the reaction.

Incubating the reaction mixture under controlled conditions.

Performing automated purification and analysis of the resulting products.

The table below provides a conceptual overview of an automated parallel synthesis of this compound derivatives.

StepDescriptionReagents/Equipment
1. Precursor PreparationReduction of the nitro group of this compound to yield 5-chloro-2-aminoacetanilide.This compound, Reducing agent (e.g., H₂, Pd/C or HSiCl₃)
2. Amine DispensingAutomated dispensing of the amine precursor solution into a 96-well plate.Liquid handling robot, 96-well plate
3. Acylating Agent AdditionAddition of a diverse library of carboxylic acids or acyl chlorides to the wells.Liquid handling robot, Carboxylic acid library
4. Coupling ReactionAddition of a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to initiate amide bond formation.Liquid handling robot, Coupling reagents
5. Incubation & WorkupThe reaction plate is incubated, followed by automated quenching and extraction.Robotic incubator, Automated liquid-liquid extractor
6. Purification & AnalysisThe crude products are purified by automated parallel HPLC and analyzed by LC-MS.Automated HPLC system, LC-MS

This interactive data table outlines a conceptual workflow for the automated synthesis of derivatives, based on established parallel synthesis methodologies.

The integration of such automated platforms allows for the rapid generation of extensive compound libraries, which is invaluable for screening and identifying new molecules with desired properties.

Chemical Transformations and Reactivity Profiling

Reductive Transformations of the Nitro Group

The reduction of the nitro group to an amine is a common and crucial transformation, yielding N-(2-amino-5-chlorophenyl)acetamide, a key precursor for the synthesis of various heterocyclic compounds. This reduction can be accomplished through several methods, including catalytic hydrogenation and the use of chemical reducing agents. ,

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and often clean reaction profiles. For substrates similar to N-(5-Chloro-2-nitrophenyl)acetamide, palladium on carbon (Pd/C) is a frequently used catalyst in conjunction with hydrogen gas. , uva.es This method is generally quantitative. uva.es In some cases, to avoid dechlorination of the chloro-substituent, alternative catalysts or conditions may be necessary. uva.es Another effective catalyst for the reduction of related nitroaniline derivatives is Raney nickel, used with hydrogen gas, which can be run at elevated temperatures and pressures. google.com

Table 1: Representative Catalytic Hydrogenation Conditions for Nitro Group Reduction

CatalystReducing AgentSubstrate ClassProductNotesSource(s)
Palladium on Carbon (Pd/C)Hydrogen (H₂)2'-Nitro derivatives2'-Amino derivativesQuantitative yield; standard method for nitro reduction. , uva.es
Raney NickelHydrogen (H₂)4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamineReaction performed at elevated temperature (100°C) for 12 hours. google.com

Chemical reducing agents offer an alternative to catalytic hydrogenation, particularly when specific functional group tolerance is required. Iron powder in an acidic medium is a classic and effective reagent for the reduction of aromatic nitro groups. evitachem.com, This method is often preferred in laboratory-scale synthesis due to its low cost and operational simplicity. Studies on related compounds show that the reaction likely involves electron transfer from the iron to the nitro group, followed by protonation and the elimination of water. evitachem.com To prevent issues like dechlorination that can occur during catalytic hydrogenation, a combination of iron and ferrous sulfate (B86663) (Fe/FeSO₄) can be utilized. uva.es

Table 2: Chemical Reagents for Nitro Group Reduction

Reagent(s)Substrate ClassProduct ClassNotesSource(s)
Iron (Fe) powderN-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamideCorresponding amineA primary method for reducing the nitro group to an amine. evitachem.com,
Iron/Ferrous Sulfate (Fe/FeSO₄)2'-Nitro derivatives with chloro-substituents2'-Amino derivativesUsed specifically to avoid dechlorination during reduction. uva.es

Nucleophilic Substitution Reactions at the Halogen Site

The chlorine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the ortho-nitro group activates the halogen site for displacement by various nucleophiles. , tandfonline.com

The substitution of the chloro group with an amine nucleophile is a well-documented reaction for N-(5-halo-2-nitrophenyl)acetamides. tandfonline.com, semanticscholar.org These SNAr reactions are typically performed in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). semanticscholar.org The reaction proceeds via an addition-elimination mechanism, where the nucleophilic attack of the amine forms a Meisenheimer complex, which then expels the chloride ion to yield the aminated product. tandfonline.com A variety of primary and secondary amines can be used as nucleophiles. tandfonline.com

Research has systematically studied the SNAr-based amination of N-(5-halo-2-nitrophenyl)acetamides with different amines, comparing various energy sources such as conventional heating, infrared (IR), and microwave (US) irradiation. tandfonline.com

Table 3: Selected Amination Reactions on N-(5-halo-2-nitrophenyl)acetamides

HalogenNucleophileProductYieldSource(s)
ChloroHydrazineN-(5-(2-Acetylhydrazino)-2-nitrophenyl)acetamide80% tandfonline.com
ChloroAniline (B41778)N-(2-Nitro-5-(phenylamino)phenyl)acetamide- semanticscholar.org
ChloroEthanolamine (B43304)N-(5-(2-Hydroxyethylamino)-2-nitrophenyl)acetamide93% tandfonline.com

Similar to amination, the chloro group can be displaced by sulfur-based nucleophiles in thiolation reactions. , Thiophenols and other thiols can serve as effective nucleophiles to introduce a thioether linkage onto the aromatic ring. semanticscholar.org These reactions are also classic examples of SNAr transformations. The synthesis of various N-phenyl-2-{[5-(aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides has been achieved through the condensation of 2-chloro-N-(aryl)-acetamides with 1,3,4-oxadiazole-2-thiol, demonstrating the general reactivity of the chloroacetamide scaffold towards sulfur nucleophiles. researchgate.net

Oxidative Reactions of the Acetamide (B32628) Moiety

The acetamide group of this compound can potentially undergo oxidation. Under the influence of strong oxidizing agents, the acetamide moiety could be oxidized to form the corresponding carboxylic acid. , , However, specific studies detailing the oxidative transformation of the acetamide group in this compound are not extensively reported in the surveyed literature. This reaction pathway remains a theoretical possibility based on the general chemical reactivity of acetamide functional groups.

Functional Group Reactivity Studies and Mechanistic Investigations

The chemical reactivity of this compound is dictated by the interplay of its three principal functional groups: the nitro group (-NO₂), the chloro group (-Cl), and the acetamide group (-NHCOCH₃). The strategic positioning of these groups on the phenyl ring, particularly the ortho-nitro group relative to the acetamide and the meta-nitro group relative to the chlorine, governs the molecule's reaction profile. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire aromatic system.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its most common transformation is reduction to an amino group, a critical step in the synthesis of various heterocyclic compounds. This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the molecule.

The reduction of the nitro group in this compound to N-(2-amino-5-chlorophenyl)acetamide can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium catalyst or chemical reduction using agents like sodium dithionite (B78146). This transformation is a key step in the synthesis of benzimidazole (B57391) derivatives, which often requires the presence of adjacent amino and acetamide functionalities for subsequent cyclization. google.com

Table 1: Reduction of the Nitro Group in this compound
Reagent(s)ConditionsProductYieldReference
H₂, Pd/CEthanol (B145695), 80°C, 4 hours (representative conditions for a similar substrate)N-(2-amino-5-chlorophenyl)acetamide52% (for a related sulfonamide derivative)
Sodium dithionite (Na₂S₂O₄), NH₄ClH₂O/THF, 60°C, 2 hours (representative conditions for a similar substrate)N-(2-amino-5-chlorophenyl)acetamide78% (for a related sulfonamide derivative)

Reactivity of the Chloro Group

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the strong electron-withdrawing nitro group located ortho and para to the positions of nucleophilic attack, which stabilizes the intermediate Meisenheimer complex. tandfonline.com The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate, followed by the departure of the chloride leaving group. tandfonline.com

This reactivity allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to create a diverse range of derivatives. For instance, the reaction of this compound with ethanolamine in dimethyl sulfoxide (DMSO) provides the corresponding amino-alcohol derivative in high yield. tandfonline.com

Table 2: Nucleophilic Aromatic Substitution (SNAr) on this compound
NucleophileConditionsProductYieldReference
EthanolamineDMSO, Conventional Heating, 150°CN-(5-(2-hydroxyethylamino)-2-nitrophenyl)acetamide93% tandfonline.com
MorpholineAcetone, K₂CO₃, Reflux, 6 hours (on a similar substrate)N-[4-[[(4-morpholino-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide65%
Sodium methoxide (B1231860) (NaOCH₃)DMF, 100°C, 8 hours (on a similar substrate)N-[4-[[(4-methoxy-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide58%

Reactivity of the Acetamide Group

The acetamide group can undergo hydrolysis under basic or acidic conditions to yield the corresponding aniline, 5-chloro-2-nitroaniline (B48662). This reaction is often performed as a preliminary step in multi-step syntheses where the free amine is required for subsequent reactions. google.com The hydrolysis effectively removes the acetyl protecting group from the amine.

Table 3: Hydrolysis of the Acetamide Group
Reagent(s)ConditionsProductYieldReference
NaOH (15%)Water, 85°C, 3 hours5-chloro-2-nitroaniline95%
K₂CO₃Ethanol/Water, 60°C, 50 min5-chloro-2-nitroaniline99% tandfonline.com

The acetamide group can also be involved in more complex transformations. While direct oxidation can form carboxylic acids, this is less common for this specific substrate. In some synthetic pathways, the nitrogen of the acetamide can participate in intramolecular cyclization reactions, though this often requires prior modification of other parts of the molecule.

Advanced Spectroscopic and Structural Characterization of N 5 Chloro 2 Nitrophenyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Different forms of NMR, including ¹H, ¹³C, and ¹⁹F, offer complementary information to build a complete picture of the molecular architecture.

¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For N-(5-chloro-2-nitrophenyl)acetamide, the ¹H NMR spectrum reveals distinct signals for the aromatic protons and the protons of the acetamide (B32628) group.

In a typical ¹H NMR spectrum of this compound recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), the methyl (CH₃) protons of the acetamide group appear as a sharp singlet. The aromatic protons exhibit a more complex pattern of multiplets due to spin-spin coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the chloro and nitro substituents. For instance, the proton ortho to the nitro group is often shifted downfield due to the strong electron-withdrawing nature of this group. cdnsciencepub.com

Studies on related substituted acetanilides have shown that the chemical shifts of the aromatic and amide (NH) protons are sensitive to the nature and position of the substituents on the phenyl ring. cdnsciencepub.comresearchgate.net For example, in N-(4-chloro-2-nitrophenyl)acetamide, the aromatic protons appear as distinct signals, with the proton adjacent to the nitro group showing a downfield shift. rsc.org Similarly, the NH proton signal can vary in its chemical shift and may exhibit coupling with nearby aromatic protons. cdnsciencepub.com

Table 1: Representative ¹H NMR Data for this compound and Related Compounds

CompoundSolventAromatic Protons (δ, ppm)Acetamide CH₃ (δ, ppm)Amide NH (δ, ppm)
This compoundDMSO-d₆7.60–8.30 (m, 3H)2.15 (s, 3H)10.3 (s, 1H)
N-(4-Chloro-2-nitrophenyl)acetamideCDCl₃8.77 (d), 8.19 (s), 7.59 (d)2.29 (s, 3H)10.25 (s, 1H)
N-(2-Nitrophenyl)acetamideCDCl₃8.76 (d), 8.21 (d), 7.65 (t), 7.18 (t)2.29 (s, 3H)10.33 (s, 1H)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), and m (multiplet).

¹³C NMR for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, the ¹³C NMR spectrum would be expected to show signals for the two carbons of the acetamide group (the carbonyl carbon and the methyl carbon) and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the chloro and nitro substituents. The carbon atom attached to the nitro group typically appears at a lower field (higher ppm value), while the carbon attached to the chlorine atom also shows a characteristic shift. The carbonyl carbon of the acetamide group appears at a significantly downfield position, generally around 168-170 ppm. rsc.orgchemicalbook.com

In related nitro-substituted acetanilides, such as 4'-nitroacetanilide, the carbonyl carbon is observed around 168 ppm. chemicalbook.com For N-(4-chloro-2-nitrophenyl)acetamide, the carbonyl carbon appears at 169.0 ppm, and the aromatic carbons show distinct signals reflecting their electronic environment. rsc.org

Table 2: Representative ¹³C NMR Data for this compound and Related Compounds

CompoundSolventCarbonyl C=O (δ, ppm)Aromatic Carbons (δ, ppm)Acetamide CH₃ (δ, ppm)
This compound-~168--
N-(4-Chloro-2-nitrophenyl)acetamideCDCl₃169.0136.3, 135.9, 133.5, 128.3, 125.3, 123.425.6
N-(2-Nitrophenyl)acetamideCDCl₃169.0136.3, 136.0, 134.8, 125.7, 123.2, 122.225.6
4'-Nitroacetanilide-~168146.6, 134.0, 132.6, 132.2, 125.7, 122.420.3

Note: Chemical shifts (δ) are reported in parts per million (ppm). Data for this compound is estimated based on related structures.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and understanding the nature of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups.

In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the N-H and C=O bonds of the amide group, the C-N bond, the C-Cl bond, and the nitro (NO₂) group. The N-H stretching vibration typically appears as a sharp peak in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group gives a strong absorption band around 1650-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Studies on related acetanilides have shown that the positions of these bands can be influenced by substituents on the aromatic ring. bas.bg For instance, in various substituted acetanilides, the C=O stretching frequency has been correlated with the electronic properties of the substituents. bas.bg

Table 3: Characteristic FTIR Absorption Bands for this compound and Related Compounds

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3200 - 3400
C=O (Amide)Stretching1650 - 1700
NO₂ (Nitro)Asymmetric Stretching~1520
NO₂ (Nitro)Symmetric Stretching~1350
C-NStretching1344 - 1217
C-ClStretching770 - 662

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While FTIR is based on absorption, Raman spectroscopy is based on scattering, and different selection rules apply.

In the Raman spectrum of this compound, one would expect to observe vibrational modes similar to those seen in the FTIR spectrum. However, the intensities of the bands can differ significantly. For example, non-polar bonds, which give weak absorptions in FTIR, often produce strong signals in Raman spectroscopy. The symmetric stretching vibration of the nitro group, for instance, often gives a strong band in the Raman spectrum of nitroaromatic compounds. dtic.mil

The Raman spectra of nitroaromatic compounds have been studied to understand their structure and have been used for their detection and quantification. rsc.org For example, in the Raman spectrum of 1,4-dinitrobenzene, a strong band corresponding to the symmetric stretching mode of the NO₂ group is observed around 1358 cm⁻¹. dtic.mil Similar characteristic bands would be expected for this compound, providing further confirmation of its molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula of this compound is C₈H₇ClN₂O₃, corresponding to a molecular weight of approximately 214.61 g/mol .

In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is typically observed as a protonated molecule [M+H]⁺. For this compound, this would correspond to a measured m/z (mass-to-charge ratio) of approximately 229. This accurate mass measurement confirms the elemental composition of the molecule.

Table 1: Mass Spectrometry Data for this compound

Parameter Value Technique
Molecular FormulaC₈H₇ClN₂O₃-
Molecular Weight214.61 g/mol -
Exact Mass214.01500 DaCalculated
[M+H]⁺~229 m/zESI-MS

Data sourced from publicly available chemical databases. echemi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Powder X-ray diffraction is a powerful technique to analyze the crystalline nature of a compound. springernature.com The PXRD pattern is a fingerprint of the crystalline phase, with peak positions and intensities being characteristic of a specific crystal lattice. For a related compound, 5-Chloro-N-(4-nitrophenyl)pentanamide, the PXRD data revealed a monoclinic crystal system with a P2₁/c space group. vu.lt This type of analysis is crucial for identifying the crystalline form of this compound, ensuring phase purity, and detecting any polymorphic forms. The diffraction pattern of a well-crystallized sample of this compound would consist of sharp peaks, indicating a high degree of crystalline order. researchgate.net

Table 2: Illustrative Crystal Data for a Related Compound (5-Chloro-N-(4-nitrophenyl)pentanamide)

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.036(4) Å
b15.972(5) Å
c9.829(5) Å
β104.227(2)°
Volume1222.98 ų
Z4

Data for 5-Chloro-N-(4-nitrophenyl)pentanamide. vu.lt

Other significant non-covalent interactions include C–H···O hydrogen bonds, halogen bonds (Cl···O), and π-π stacking interactions between aromatic rings. researchgate.net For example, in the crystal structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide, N–H···O, O–H···O, and C–H···O hydrogen bonds, along with π···π interactions, lead to the formation of higher-dimensional networks. researchgate.net The presence of the chloro and nitro groups, both electron-withdrawing, can influence the electronic distribution on the phenyl ring and thereby affect these intermolecular interactions. The interplay of these weak forces dictates how the molecules arrange themselves in the crystal lattice, influencing physical properties like melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). tanta.edu.eg

For this compound, the presence of the nitrophenyl group, a strong chromophore, is expected to result in significant absorption in the UV region. The spectrum would likely exhibit bands corresponding to π → π* and n → π* transitions. tanta.edu.eg The π → π* transitions typically arise from the conjugated system of the benzene ring and the nitro group, while n → π* transitions can be associated with the non-bonding electrons on the oxygen atoms of the nitro and acetamide groups.

In a related compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, absorption bands were observed around 284 nm and 327 nm in a DMSO solution. semanticscholar.org Another derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, showed a sharp absorption peak at 255 nm in ethanol (B145695). mdpi.com The exact position and intensity of the absorption maxima for this compound would be influenced by the solvent polarity and the specific electronic environment created by the chloro and acetamide substituents.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), a detailed picture of the geometric and electronic characteristics of n-(5-Chloro-2-nitrophenyl)acetamide can be established.

Density Functional Theory (DFT) for Molecular Parameters

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-31G*, are used to predict its optimal three-dimensional geometry and various molecular parameters .

Table 1: Predicted Molecular Properties from Computational Models

Property Description Predicted Significance for this compound
Optimized Geometry The lowest-energy three-dimensional arrangement of atoms. Determines steric and electronic properties.
Bond Lengths/Angles The distances between atomic nuclei and the angles between bonds. Provides insight into bond strength and molecular strain.
Dihedral Angles The angle between two intersecting planes. Defines the molecule's conformation and rotational barriers.

| Electron Density | The probability of finding an electron at a particular point. | Highlights regions of high and low electron concentration. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack uni-muenchen.de. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors indicating various potential values.

For this compound, the MEP map reveals distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are predominantly located around the highly electronegative oxygen atoms of the nitro (NO₂) group and the carbonyl (C=O) group of the acetamide (B32628) moiety researchgate.net. These sites are the most likely to act as hydrogen bond acceptors.

Positive Regions (Blue): These electron-deficient areas indicate sites for potential nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the amide (N-H) group, making it a primary hydrogen bond donor site researchgate.net.

Neutral Regions (Green): These areas, including the carbon atoms of the phenyl ring and the methyl group, have a near-neutral potential.

This charge landscape is critical for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor or self-assemble in a crystal lattice uni-muenchen.de.

Table 2: Predicted Reactive Sites from MEP Analysis

Site Type Predicted Reactivity
Nitro Group Oxygens Negative Electrostatic Potential Prone to electrophilic attack; Hydrogen bond acceptor
Carbonyl Oxygen Negative Electrostatic Potential Prone to electrophilic attack; Hydrogen bond acceptor
Amide Hydrogen Positive Electrostatic Potential Prone to nucleophilic attack; Hydrogen bond donor

| Aromatic Ring | Near-Neutral/Slightly Negative | Site for π-π stacking and hydrophobic interactions |

Hyperpolarizability Calculations for Non-Linear Optics Potential

The development of materials with non-linear optical (NLO) properties is a significant area of materials science. Molecules that exhibit a large change in their dipole moment upon excitation are candidates for such materials. The first-order hyperpolarizability (β) is a key theoretical parameter used to predict a molecule's potential for NLO applications, such as second-harmonic generation mdpi.comresearchgate.net.

Compounds with electron donor groups and electron acceptor groups connected by a π-conjugated system often exhibit high β values. In this compound, the acetamide group can act as an electron donor and the nitro group is a strong electron acceptor, linked by the phenyl ring. Theoretical calculations on similar molecules, such as N-(3-nitrophenyl) acetamide, using DFT methods have been performed to calculate their hyperpolarizability researchgate.net. These studies suggest that nitroaniline derivatives possess significant microscopic NLO behavior uantwerpen.beresearchgate.net. Although specific hyperpolarizability values for this compound are not widely published, its structural similarity to known NLO materials indicates its potential in this field, warranting further computational and experimental investigation researchgate.net.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting how a small molecule like this compound might interact with a biological target.

Prediction of Binding Affinities to Biological Receptors

Binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of the interaction between a ligand and a receptor nih.gov. A more negative score typically indicates a more stable complex and a higher binding affinity.

Computational models suggest that this compound and its derivatives have the potential to interact with various enzymes. Docking studies propose that due to its electron-deficient nitro group, it could bind to enzymes such as cytochrome P450 or bacterial nitroreductases . Research on related chloroacetamide derivatives has shown that they can be docked into the active sites of bacterial targets like DNA gyrase and Topoisomerase II, suggesting a potential mechanism for antimicrobial activity researchgate.net. For a series of related chloro-nitrobenzamide derivatives, docking studies against α-glucosidase and α-amylase have been performed to evaluate their potential as antidiabetic agents researchgate.net. These simulations are the first step in identifying potential therapeutic targets and rationalizing the compound's biological activity.

Table 3: Potential Biological Targets for this compound based on Docking Studies of Related Compounds

Potential Target Class Example Enzyme Associated Disease/Function
Bacterial Enzymes DNA Gyrase, Topoisomerase II Bacterial Infections
Metabolizing Enzymes Cytochrome P450, Nitroreductase Drug Metabolism, Bioreduction

| Carbohydrate-Hydrolases | α-Glucosidase, α-Amylase | Diabetes |

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Beyond predicting binding affinity, molecular docking provides a detailed view of the non-covalent interactions that stabilize the ligand-receptor complex. These include hydrogen bonds, hydrophobic interactions, and electrostatic forces plos.org.

For this compound, the key functional groups dictate its interaction profile:

Hydrogen Bonding: The amide (N-H) group is a classic hydrogen bond donor, while the oxygen atoms of the carbonyl (C=O) and nitro (NO₂) groups act as hydrogen bond acceptors. Docking simulations of related compounds show these groups forming crucial hydrogen bonds with amino acid residues (like glutamic acid or aspartic acid) in the receptor's active site researchgate.net.

Hydrophobic Interactions: The phenyl ring of the molecule can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine in the binding pocket researchgate.net.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, further stabilizing the complex.

Analyzing these interactions is crucial for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogues plos.org.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations offer a powerful lens through which the stability of a ligand-protein complex can be observed over time. ajchem-a.com By simulating the atomic-level movements and interactions, researchers can gain insights into how a ligand like this compound might bind to a target protein and the durability of this interaction. ajchem-a.comacs.org

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous compounds. For instance, MD simulations on various nitroaniline and benzamide (B126) derivatives have been used to assess the stability of their complexes with target proteins. researchgate.nettandfonline.com These studies typically analyze parameters such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg) of the protein-ligand complex.

A stable binding is often indicated by a low and converging RMSD value for the complex over the simulation period, suggesting that the ligand remains securely in the binding pocket without causing significant conformational changes to the protein. nih.gov Conversely, a high and fluctuating RMSD can indicate an unstable interaction. nih.gov For example, in a study on ferrocenylmethyl-nitroaniline derivatives, MD simulations were crucial in confirming the stable binding of these ligands to DNA. researchgate.net The analysis of RMSD and Rg showed that the DNA structure remained compact and stable upon ligand binding, which is a desirable characteristic for potential therapeutic agents. researchgate.net

Table 1: Illustrative Parameters from Molecular Dynamics Simulations for Ligand-Protein Complex Stability

ParameterDescriptionIndication of Stability
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions in the ligand-protein complex from a reference structure over time.Low and stable RMSD values suggest a stable complex.
Radius of Gyration (Rg) Represents the compactness of the protein structure.A consistent Rg value indicates that the protein's overall fold is maintained upon ligand binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and the protein.A persistent number of hydrogen bonds signifies a stable interaction.

For this compound, the acetamido and nitro groups could participate in hydrogen bonding and electrostatic interactions within a protein's binding site, contributing to the stability of the complex. ontosight.ai An MD simulation would be invaluable in visualizing these interactions and quantifying their strength and persistence.

In Silico ADME Profiling

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the early stages of drug development. researchgate.net In silico ADME profiling uses computational models to predict these pharmacokinetic parameters, helping to identify candidates with favorable drug-like properties before they are synthesized and tested in the lab. iapchem.org

The absorption and distribution of a drug molecule are heavily influenced by its physicochemical properties, such as lipophilicity, solubility, and molecular size. For this compound, several of these properties can be computed.

Predictions for key ADME descriptors for this compound suggest moderate oral bioavailability. Its predicted lipophilicity (XLogP3) of 1.8 indicates a reasonable balance between aqueous solubility and lipid membrane permeability, which is essential for oral absorption. nih.gov Computational models can further predict parameters like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. While specific in silico ADME studies for this exact compound are not widely published, predictions for similar small molecules often show good gastrointestinal absorption but limited ability to cross the blood-brain barrier. pensoft.net

Table 2: Predicted ADME Properties for this compound

ADME PropertyPredicted Value/ClassificationImplication
Human Intestinal Absorption (HIA) HighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Penetration LowUnlikely to cross into the central nervous system in significant amounts.
Caco-2 Permeability ModerateSuggests moderate absorption across the intestinal epithelial cell layer.
P-glycoprotein (P-gp) Substrate Predicted Yes/NoDetermines if the compound is likely to be actively transported out of cells, affecting its distribution and efficacy.

Aqueous solubility is a key factor for drug absorption. The predicted solubility of this compound can be estimated using various computational models. Based on its structure, it is expected to have moderate to low aqueous solubility.

Lipinski's Rule of 5 is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being an orally active drug. drugbank.com The rule states that, in general, an orally active drug has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass less than 500 daltons. scfbio-iitd.res.in

An octanol-water partition coefficient (log P) that does not exceed 5. scfbio-iitd.res.in

Table 3: Lipinski's Rule of 5 Analysis for this compound

ParameterValue for this compoundLipinski's Rule of 5Compliance
Molecular Weight 214.60 g/mol nih.gov< 500 g/mol Yes
logP (XLogP3) 1.8 nih.gov≤ 5Yes
Hydrogen Bond Donors 1 nih.gov≤ 5Yes
Hydrogen Bond Acceptors 4 nih.gov≤ 10Yes
Violations 0≤ 1Yes

As shown in the table, this compound fully complies with Lipinski's Rule of 5, suggesting that it possesses physicochemical properties consistent with those of orally bioavailable drugs.

Structure-Based Drug Design Principles Applied to this compound Analogues

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize ligands. ontosight.ai Should this compound show promising biological activity, SBDD principles would be instrumental in developing more potent and selective analogues.

The core of SBDD involves identifying the key interactions between a ligand and its target protein through techniques like X-ray crystallography or NMR spectroscopy, or alternatively through molecular docking simulations. Once the binding mode of this compound is understood, medicinal chemists can strategically modify its structure to enhance these interactions.

For example, if the nitro group is found to be a key hydrogen bond acceptor, analogues could be designed with alternative electron-withdrawing groups that might form stronger or more specific interactions. Similarly, the chloro substituent on the phenyl ring could be replaced with other halogens or small alkyl groups to probe the size and nature of the binding pocket and potentially improve binding affinity or metabolic stability. nih.gov The acetamido group also offers a point for modification to optimize interactions with the target. ontosight.ai

Structure Activity Relationship Sar Investigations

Systematic Modification of Substituents on the Phenyl Ring

The substitution pattern on the phenyl ring of N-(5-Chloro-2-nitrophenyl)acetamide is a key determinant of its biological activity. The electronic properties of these substituents, whether electron-withdrawing or electron-donating, significantly influence the compound's interactions with biological targets.

Effects of Electron-Withdrawing Groups

Electron-withdrawing groups (EWGs) on the phenyl ring generally play a crucial role in the activity of this class of compounds. The presence of the nitro (-NO₂) and chloro (-Cl) groups in the parent compound are themselves strong EWGs. Studies on analogous series have shown that maintaining or enhancing this electron-deficient character can be favorable for activity.

For instance, in related series of inhibitors, replacing a chloro group with other electron-withdrawing substituents like bromo (-Br) and trifluoromethyl (-CF₃) has been shown to maintain or even improve inhibitory profiles. nih.gov The introduction of a cyano (-CN) group, another potent EWG, also alters the electronic properties of the molecule. In some heterocyclic analogues, compounds bearing a cyano group were found to be active where others were not. mdpi.com The formyl group (-CHO) is another EWG that can be introduced to enhance polarity and reactivity.

The position of these groups is also critical. Isomers with different arrangements of the chloro and nitro groups exhibit different physical properties, which can affect their biological behavior. For example, the nitro group in an analogue, N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, is twisted out of the benzene (B151609) plane, which has a notable effect on its crystal packing via intermolecular hydrogen bonds.

Table 1: Effects of Various Electron-Withdrawing Groups on Analogues
SubstituentPositionObserved EffectReference CompoundCitation
Bromo (-Br)5Maintained inhibitory profile, similar potency to chloro analogue but lower efficacy.2-amino-N-(5-chloro-2-methoxyphenyl)acetamide nih.gov
Trifluoromethyl (-CF₃)5Maintained inhibitory profile with similar potency and efficacy to chloro analogue.2-amino-N-(5-chloro-2-methoxyphenyl)acetamide nih.gov
Cyano (-CN)-Introduces electron-withdrawing effects, altering electronic properties. In some series, conferred activity.N-(5-Chloro-2-nitrophenyl)-2-cyano-N-phenylacetamide mdpi.com
Formyl (-CHO)4Enhances polarity and reactivity.N-(5-Fluoro-4-formyl-2-nitrophenyl)acetamide

Effects of Electron-Donating Groups

In contrast to electron-withdrawing groups, the introduction of electron-donating groups (EDGs) on the phenyl ring can have varied or detrimental effects on activity, depending on the specific compound series and biological target. For example, replacing an electron-withdrawing group with a methyl (-CH₃) group, a weak EDG, has been shown to be ineffective in certain inhibitor series. nih.gov

However, in other contexts, EDGs like methoxy (B1213986) (-OCH₃) can be beneficial. Methoxy groups can influence electronic properties and increase lipophilicity, potentially enhancing a compound's ability to interact with biological membranes and target proteins. researchgate.net In one series of anti-inflammatory agents, analogues with electron-donating substituents at specific positions on the benzene ring displayed strong effects. The addition of a hydroxyl (-OH) group, another EDG, can improve solubility through hydrogen bonding, although it may also reduce thermal stability.

Table 2: Effects of Various Electron-Donating Groups on Analogues
SubstituentPositionObserved EffectReference CompoundCitation
Methyl (-CH₃)2Replacement of methoxy with methyl was not effective.2-amino-N-(2-methoxy-5-substituedphenyl)acetamide series nih.gov
Methoxy (-OCH₃)-Can increase lipophilicity and enhance interaction with biological membranes.General SAR observation researchgate.net
Hydroxyl (-OH)2Improves solubility via hydrogen bonding.2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide

Variations within the Acetamide (B32628) Moiety and Their Impact on Bioactivity

The acetamide moiety [-NHC(=O)CH₃] is a crucial pharmacophore. Modifications to this part of the molecule can significantly alter its biological profile. Research has explored substitutions on both the nitrogen and the acetyl group.

For instance, extending the acetamide group, as seen in N-(2-chloro-5-nitrophenyl)-2-phenylacetamide, introduces a phenyl ring which can lead to different steric and electronic interactions. The acetamide moiety can also undergo metabolic transformations, such as oxidation to form the corresponding carboxylic acids or reduction of the associated nitro group. The amide bond itself is important for activity, and its replacement or modification can lead to loss of function. In the synthesis of related compounds, the acetamide linkage is often formed by coupling a carboxylic acid with an aniline (B41778) derivative, highlighting its role as a key structural linker. nih.gov

Role of Halogen and Nitro Groups in Molecular Recognition and Activity

The chloro and nitro groups are defining features of this compound and are fundamental to its activity.

The nitro group is a strong electron-withdrawing group that polarizes the aromatic ring, making it susceptible to certain chemical reactions and biological interactions. It is known that the nitro group can undergo bioreduction in cellular environments to form reactive nitroso and hydroxylamino intermediates, which can then interact with cellular macromolecules, leading to cytotoxic effects. Its position and orientation are vital; in some structures, the nitro group is twisted out of the plane of the phenyl ring, which influences intermolecular interactions like hydrogen bonding.

The chloro group , a halogen, primarily contributes to the compound's lipophilicity. This increased lipophilicity can enhance the molecule's ability to penetrate cell membranes, thereby increasing its bioavailability and efficacy. The specific placement of the halogen is critical. SAR studies on related compounds show that replacing chlorine with other halogens like fluorine or bromine can modulate activity, sometimes maintaining potency while altering efficacy. nih.gov The presence of a halogen can also facilitate specific molecular interactions, such as halogen bonding, which can play a role in the stable crystalline structures of some derivatives.

Comparative Structure-Activity Studies with Analogues and Derivatives

To further delineate the SAR of this compound, its activity profile is often compared with that of its analogues and other derivatives where the core structure has been altered.

Positional isomers, such as N-(2-Chloro-5-nitrophenyl)acetamide, have the same molecular formula but a different arrangement of substituents. This change in substituent orientation leads to different physical properties, such as boiling and flash points, which underscores the importance of the specific 5-chloro-2-nitro substitution pattern.

Analysis of Benzothiazole (B30560) Derivatives

A significant class of analogues involves the replacement of the nitrophenyl ring with a benzothiazole system. Benzothiazole-based derivatives often exhibit enhanced bioactivity. For example, a compound like N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide combines the features of a bio-isosteric ring system (benzothiazole) with a potent electron-withdrawing group (trifluoromethyl). The trifluoromethyl group in this context often contributes to improved metabolic stability and binding affinity, making these derivatives a subject of interest in medicinal chemistry.

Mechanistic Studies of Biological Interactions in Vitro Focus

Investigation of Molecular Targets and Receptor Interactions

The interaction of N-(5-chloro-2-nitrophenyl)acetamide and its derivatives with biological macromolecules is a key area of research. These studies elucidate the specific binding modes and inhibitory mechanisms that underpin its observed biological activities. The presence of the chloro and nitro groups on the phenyl ring is often crucial for these interactions.

This compound derivatives have been investigated for their ability to inhibit various enzymes.

Phosphodiesterase 7 (PDE7): A sulfide-like derivative, 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide, has been identified as an inhibitor of phosphodiesterase 7 (PDE7). caymanchem.com This inhibitor demonstrates selectivity for PDE7A, showing minimal inhibition of other phosphodiesterase subtypes like PDE3A, PDE4D, and PDE4B at similar concentrations. caymanchem.com The mechanism involves the modulation of cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways. caymanchem.com

α-Glucosidase and α-Amylase: These enzymes are critical for carbohydrate digestion, and their inhibition is a strategy for managing postprandial hyperglycemia. wikipedia.orgnih.gov α-Glucosidase, located in the brush border of intestinal cells, hydrolyzes oligosaccharides into absorbable monosaccharides like glucose. nih.gov α-Amylase initiates the process by breaking down complex starches into oligosaccharides. wikipedia.org Studies on various N-arylacetamide derivatives have shown that substituents like chloro and nitro groups can lead to potent inhibition of both α-glucosidase and α-amylase. mdpi.com Kinetic studies on related inhibitors have revealed both competitive and non-competitive mechanisms, where the inhibitor may bind to the enzyme's active site or an allosteric site to impede its function. mdpi.comnih.govdovepress.com

Applications in Organic Synthesis and Medicinal Chemistry Research

Utility as an Intermediate in Heterocyclic Compound Synthesis

N-(substituted phenyl)acetamides, including N-(5-chloro-2-nitrophenyl)acetamide, are well-established as important intermediates in the synthesis of various heterocyclic compounds. nih.goviucr.orgresearchgate.net The acetamide (B32628) nitrogen and the reactive positions on the phenyl ring, especially after the reduction of the nitro group, provide the necessary functionalities for cyclization reactions to form diverse ring systems.

Synthesis of Piperazinediones

N-(substituted phenyl)acetamides are documented precursors for the synthesis of 2,5-piperazinediones. nih.goviucr.org The general synthetic pathway often involves the use of the acetamide fragment to construct the core piperazinedione ring. While specific literature detailing the direct conversion of this compound to a piperazinedione is not prevalent, the established reactivity of related N-aryl acetamides suggests its potential in this capacity. The synthesis would likely involve the initial reduction of the nitro group to an amine, followed by reaction with an α-halo acetyl chloride and subsequent intramolecular cyclization to yield the piperazinedione ring.

Synthesis of Thiadiazoles

The utility of N-(substituted phenyl)acetamides extends to the synthesis of thiadiazole-containing compounds. nih.goviucr.org For example, related acetamides serve as precursors to molecules like 2,2'-(1,3,4-thiadiazolyl-2,5-dithio)diacetamide. nih.gov The synthesis of thiadiazole derivatives from this compound would likely proceed through a multi-step sequence. A common approach involves converting the starting acetamide into a thiosemicarbazide (B42300) intermediate, which can then be cyclized under acidic conditions to form the 1,3,4-thiadiazole (B1197879) ring. The presence of the chloro and nitro groups on the phenyl ring offers further opportunities for functionalization in the final product. nih.gov

Synthesis of Oxadiazoles (B1248032)

This compound serves as a valuable building block in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. The general strategy often involves converting the acetamide into an intermediate that can undergo cyclization. For instance, a common pathway is the reaction of a chloroacetamide derivative with a suitable nucleophile to construct the heterocyclic system. rasayanjournal.co.in Research has shown the synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles from related starting materials. researchgate.net The synthesis can begin with the hydrazinolysis of an ester to form a carbohydrazide, which is then cyclized with a carboxylic acid or its derivative. The this compound can be hydrolyzed to 5-chloro-2-nitroaniline (B48662), which then serves as a precursor to the necessary substituted hydrazide for oxadiazole ring formation.

Building Block for Pharmaceutical Scaffolds

The structural framework of this compound is of significant interest in medicinal chemistry, where it serves as a scaffold for the development of new therapeutic molecules. lookchem.com Its derivatives have been explored for a range of biological activities.

Development of Novel Chemotherapeutic Agents

This compound and its analogs are considered promising candidates in the search for new anticancer agents. The development of novel chemotherapeutic agents often involves the synthesis of heterocyclic compounds like oxadiazoles and thiazoles, for which this acetamide is a potential precursor. researchgate.netmdpi.com

Research on structurally similar compounds highlights this potential. For example, 2-chloro-N-(4-nitrophenyl)acetamide, an isomer, has been used as a starting material for the synthesis of novel indole-based Bcl-2 inhibitors, which are potent anticancer agents. mdpi.com Similarly, various N-phenylacetamide derivatives have been synthesized and evaluated as cytotoxic agents, with some showing significant activity against cancer cell lines like MCF-7. researchgate.net The research into thiazole-5-carboxamide (B1230067) derivatives has also yielded compounds with moderate to high anticancer activity against cell lines such as A-549 and HCT-8. mdpi.com

Table 1: Research Findings on Related Chemotherapeutic Agents
Compound ClassStarting Material/IntermediateKey FindingsReference
Indole-based Bcl-2 Inhibitors2-chloro-N-(4-nitrophenyl)acetamideSynthesized novel compounds with potent anticancer activity. mdpi.com
Thiazole-5-carboxamide Derivatives2-phenyl-4-trifluoromethyl thiazole-5-carboxamideSome derivatives displayed moderate to high activity against A-549, Bel7402, and HCT-8 cell lines. mdpi.com
2,5-Diaryl-1,3,4-oxadiazolesVariousDesigned and synthesized as novel chemotherapeutic agents with potent anticancer activities. researchgate.net
N-phenylacetamide Derivatives2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamideCompound found to be the most potent in a series, with selectivity toward the MCF-7 cell line. researchgate.net

Synthesis of Antimalarial Candidates

The N-aryl acetamide scaffold is a key feature in the development of new antimalarial drugs. acs.org Phenotypic screening has identified this class of compounds as inhibitors of the development of P. falciparum asexual ring-stage parasites. acs.org While this compound itself may not be the final active compound, it represents a crucial building block.

The synthesis of potent antimalarials often involves the reduction of the nitro group on the phenyl ring to an aniline (B41778). This resulting 2-amino-5-chlorophenyl derivative can then be used in subsequent steps to build more complex molecules, such as the 4(1H)-quinolone core, which is known for its antimalarial properties. nih.gov Structure-activity relationship (SAR) studies on N-aryl acetamides have demonstrated that modifications to the phenyl ring and the acetamide moiety can significantly impact antimalarial potency. For instance, exchanging a phenolic oxygen linker for an N-methyl group has been shown to improve activity by 14-fold in certain analogs. acs.org

Table 2: Antimalarial Activity of N-Aryl Acetamide Analogs
Compound/AnalogModificationAntimalarial Activity (EC50)Reference
Analog MMV020512 (1)5-membered lactam0.810 µM acs.org
Analog 26-membered lactam2.50 µM (3-fold loss in activity) acs.org
Analog 26Exchange of phenolic oxygen for N-methyl0.036 µM (14-fold improvement) acs.org
Analog 29Dimethyl substituted carbon linker0.215 µM (2-fold more potent than parent) acs.org

These findings underscore the importance of the this compound framework as a versatile platform for generating diverse molecular structures with significant potential in medicinal chemistry.

Applications in Dye and Pigment Research

This compound, also known by its synonym 5-CHLORO-2-NITROACETYLANILINE, serves as a significant intermediate in the manufacturing of dyes and pigments. lookchem.com The distinct chemical structure of this compound plays a crucial role in determining the color properties of the final dye and pigment products, making it a valuable component in this industrial sector. lookchem.com

The synthesis of dye intermediates can be complex. For example, research on the synthesis of related compounds has shown that the nitration of N-(5-chloro-2-methyl-4-nitrophenyl)acetamide to produce N-(5-chloro-2-methyl-4,6-dinitrophenyl)acetamide is a key step that requires catalysis. researchgate.net The subsequent reduction of this dinitro compound can lead to the formation of diamino derivatives which are precursors for cyclization reactions to form heterocyclic structures used in dyes. researchgate.net The presence of chloro and nitro groups on the phenyl ring of this compound makes it a versatile building block for various chemical transformations in the synthesis of chromophores.

Compound Name CAS Number Application Reference
This compound5443-33-4Intermediate in dye and pigment production lookchem.com

Role in Advanced Materials Chemistry

The application of this compound in the field of advanced materials chemistry is an emerging area of interest. While direct research on this specific compound is limited in the provided results, related structures show potential for applications in materials science. For example, the isomer N-(3-Chloro-4-nitrophenyl)acetamide is utilized in polymer synthesis.

The structural features of these compounds, such as the presence of nitro and chloro groups, can impart specific properties to polymers and other materials. Research on analogous compounds suggests potential utility. For instance, N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide is noted for its potential in the development of advanced materials due to its stability and reactivity. Additionally, derivatives incorporating diazenyl (–N=N–) linkers have applications in materials science, particularly in the context of azo dyes and coordination chemistry. These examples hint at the potential for this compound and its derivatives to be explored for creating novel materials with tailored electronic, optical, or thermal properties.

Related Compound Potential Application Area Reference
N-(3-Chloro-4-nitrophenyl)acetamidePolymer synthesis
N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamideDevelopment of advanced materials
N-(4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl)acetamideMaterials science (azo dyes, coordination chemistry)

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(5-Chloro-2-nitrophenyl)acetamide with high yield?

  • Methodological Answer : Synthesis typically involves acetylation of 5-chloro-2-nitroaniline using acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., DMF) under reflux. Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of aniline to acetylating agent), maintaining temperatures between 80–100°C, and using catalysts like pyridine to neutralize HCl byproducts. Post-reaction purification via recrystallization (ethanol/water) improves yield (70–85%) . Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6) shows peaks at δ 2.1 (s, 3H, CH3), 7.6–8.2 (m, 3H, aromatic H), and 10.3 (s, 1H, NH). 13C^{13}C NMR confirms the acetamide carbonyl at ~168 ppm .
  • Mass Spectrometry (MS) : ESI-MS m/z 229 [M+H]+ matches the molecular formula C8H7ClN2O3 .
  • Melting Point : Reported range 155–162°C (lit.) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Due to nitro and chloro groups, assume toxicity similar to aromatic nitro compounds. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers away from ignition sources. Spills should be neutralized with alkaline solutions (e.g., 10% NaOH) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity?

  • Methodological Answer : Single-crystal XRD (orthorhombic Pnma space group, a=10.401 Å, b=7.028 Å, c=17.106 Å) reveals planar acetamide and nitro groups, favoring π-π stacking interactions. The chloro substituent’s ortho position creates steric hindrance, influencing electrophilic substitution patterns. Hydrogen bonding between NH and nitro-O stabilizes the lattice, affecting solubility .

Q. What computational models predict the bioactivity of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR studies suggest potential interactions with enzymes like cytochrome P450 or nitroreductases due to electron-deficient nitro groups. DFT calculations (B3LYP/6-31G*) predict electrophilic reactivity at the nitro group, aligning with experimental nitration trends .

Q. How can researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 85%)?

  • Methodological Answer : Variability arises from purification methods (e.g., recrystallization vs. column chromatography) and reaction scale. Reproducibility requires strict control of anhydrous conditions, inert atmospheres (N2/Ar), and real-time monitoring (HPLC or in-situ IR). Statistical optimization (e.g., Box-Behnken design) can identify critical factors like solvent polarity and temperature gradients .

Q. What challenges exist in studying structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Limited bioactivity data necessitate surrogate models. Comparative studies with analogs (e.g., N-(5-Chloro-2,4-dimethoxyphenyl)acetamide) highlight the nitro group’s role in redox activity. Challenges include synthesizing regioselective derivatives and isolating metabolites for in vitro assays (e.g., hepatic microsomes) .

Q. Which analytical techniques validate the compound’s stability under varying conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) use:

  • HPLC-PDA : Detects degradation products (e.g., hydrolyzed aniline derivatives) under acidic/alkaline conditions.
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C.
  • UV-Vis Spectroscopy : Monitors nitro group reduction (λmax shift from 270 nm to 310 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.